4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

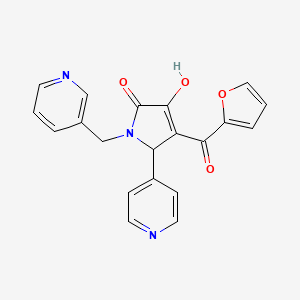

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative featuring a fused heterocyclic core with multiple functional groups:

- Furan-2-ylcarbonyl: A furan ring linked via a ketone group, contributing to π-π stacking interactions in biological systems .

- Pyridin-4-yl and pyridin-3-ylmethyl: Nitrogen-containing aromatic substituents that enhance solubility and receptor binding affinity .

This compound’s structural complexity allows it to interact with diverse biological targets, such as enzymes and receptors, though its exact therapeutic applications remain under investigation .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-4-yl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c24-18(15-4-2-10-27-15)16-17(14-5-8-21-9-6-14)23(20(26)19(16)25)12-13-3-1-7-22-11-13/h1-11,17,25H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEZCXYYDFHWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Acyl Group

Variations in the N-Substituent

Core Structure Modifications

Research Findings and Trends

- Bioactivity : The target compound’s furan-pyridine combination shows moderate kinase inhibition but is outperformed by fluorinated or thiadiazole-containing analogs in potency .

- Solubility : Pyridin-3-ylmethyl and morpholine substituents improve aqueous solubility, critical for oral bioavailability .

- Metabolic Stability : Fluorine and methyl groups in analogs reduce oxidative metabolism, enhancing plasma stability .

Q & A

Basic: What synthetic methodologies are commonly employed to construct the pyrrol-2-one core in derivatives like this compound?

Answer:

The pyrrol-2-one scaffold is typically synthesized via base-assisted cyclization of pre-functionalized precursors. For example:

- Cyclization of hydroxy-pyrrolidinone intermediates (e.g., using aryl aldehydes or amines as nucleophiles) under basic conditions (e.g., KOH or EtN) to form the lactam ring .

- Multi-step protocols involving acylation of furan or pyridine substituents prior to cyclization. For instance, furan-2-carbonyl groups can be introduced via Friedel-Crafts acylation .

Key characterization tools : H/C NMR (to confirm lactam formation and substituent positions), HRMS (for molecular weight validation), and FTIR (to identify carbonyl stretching frequencies) .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound, particularly when introducing pyridin-3-ylmethyl and pyridin-4-yl substituents?

Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (-20°C to -15°C) during cyclization reduce side reactions (e.g., over-oxidation of hydroxyl groups) .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while ethyl acetate/hexane mixtures aid in chromatographic purification .

- Stoichiometric adjustments : Excess pyridine derivatives (1.2–1.5 equiv) ensure complete substitution, as seen in analogous syntheses of 3,5-diaryl pyrrol-2-ones .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can identify critical parameters (e.g., pH, reaction time) for maximizing yield .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- H NMR : Identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm, pyridine protons at δ 7–9 ppm) and coupling patterns .

- C NMR : Confirms carbonyl carbons (δ 165–180 ppm) and aromatic/heteroaromatic carbons .

- HRMS : Validates molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm error) .

- FTIR : Detects key functional groups (e.g., C=O stretch at ~1700 cm, O-H stretch at ~3200 cm) .

Advanced: How do structural modifications (e.g., pyridine substituents, furan-2-ylcarbonyl groups) influence this compound's reactivity and biological activity?

Answer:

- Pyridine substituents : Electron-donating groups (e.g., -NMe) on pyridine rings enhance solubility and hydrogen-bonding capacity, potentially improving binding to biological targets .

- Furan-2-ylcarbonyl : This group may act as a bioisostere for aromatic ketones, influencing metabolic stability and target affinity .

- Methodological validation : Comparative SAR studies using analogs (e.g., replacing pyridin-4-yl with phenyl) can isolate substituent effects. For example, analogs with bulkier substituents show reduced enzymatic inhibition .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Challenge : Co-elution of polar intermediates (e.g., hydroxylated byproducts) during column chromatography.

- Solution : Gradient elution (e.g., ethyl acetate/hexane from 1:4 to 1:1) improves separation .

- Recrystallization : High-purity solids are obtained using 2-propanol or ethanol, leveraging solubility differences between product and impurities .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Answer:

- Cross-validation : Use H-C HSQC/HMBC to assign ambiguous proton-carbon correlations .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

- X-ray crystallography : Resolves absolute configuration and confirms substituent orientation in crystalline derivatives .

Basic: How is reaction progress monitored in real time?

Answer:

- Thin-layer chromatography (TLC) : Tracks consumption of starting materials (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- In-situ FTIR : Monitors carbonyl group formation (e.g., disappearance of aldehyde C=O stretches at ~1720 cm) .

Advanced: Can flow chemistry techniques be adapted for synthesizing this compound?

Answer:

Yes, continuous-flow systems offer advantages:

- Improved safety : Handling unstable intermediates (e.g., diazomethane) in confined flow reactors minimizes exposure risks .

- Enhanced reproducibility : Precise control of residence time (e.g., 40–48 hr for cyclization) and temperature (-20°C) reduces batch-to-batch variability .

- Case study : Flow synthesis of diphenyldiazomethane via Omura-Sharma-Swern oxidation demonstrates scalability and yield improvement (46% → 63% in batch vs. flow) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.